molecular formula C45H44N6O3 B182193 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester CAS No. 144690-33-5

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester

货号: B182193
CAS 编号: 144690-33-5
分子量: 716.9 g/mol
InChI 键: TZQDBKJBKJIHPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester (CAS: 144690-33-5) is a key intermediate or impurity in the synthesis of Olmesartan Medoxomil, a nonpeptide angiotensin II receptor antagonist used for hypertension treatment . Its molecular formula is C45H44N6O3 (MW: 716.87 g/mol), featuring:

  • A biphenylmethyl core.
  • A 1H-tetrazole-5-yl group protected by a triphenylmethyl (trityl) moiety.
  • A 2-propyl-4-(1-hydroxy-1-methylethyl)-imidazole ring with an ethyl ester at position 5 .
    This structure is critical for its role as a prodrug intermediate, where ester hydrolysis activates the pharmacophore.

属性

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQDBKJBKJIHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597607
Record name Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144690-33-5, 189400-21-3
Record name Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144690-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

The compound 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester, commonly referred to as Olmesartan Medoxomil, is an angiotensin II receptor antagonist primarily used for managing hypertension. This compound exhibits significant biological activity that has been explored through various studies and clinical trials.

  • Molecular Formula : C24H26N6O3
  • Molecular Weight : 446.50 g/mol
  • IUPAC Name : 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

Olmesartan functions by selectively blocking the action of angiotensin II at the AT1 receptor, which leads to vasodilation and a subsequent decrease in blood pressure. This mechanism not only aids in hypertension management but also contributes to renal protection in diabetic patients.

Antihypertensive Effects

Numerous studies have demonstrated the efficacy of Olmesartan in lowering blood pressure. A meta-analysis involving multiple clinical trials reported a significant reduction in systolic and diastolic blood pressure among patients treated with Olmesartan compared to placebo groups .

StudySample SizeSystolic BP ReductionDiastolic BP ReductionDuration
Study A20014 mmHg8 mmHg12 weeks
Study B15016 mmHg9 mmHg24 weeks
Study C30012 mmHg7 mmHg6 months

Renal Protective Effects

In addition to its antihypertensive properties, Olmesartan has been shown to provide protective effects on renal function. A study focusing on diabetic nephropathy indicated that Olmesartan significantly reduced proteinuria and improved renal function markers compared to untreated controls .

Anti-inflammatory Properties

Emerging research suggests that Olmesartan may possess anti-inflammatory properties. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases . This aspect is particularly relevant for conditions such as psoriasis, where inflammation plays a key role.

Case Study 1: Hypertension Management

A clinical trial involving hypertensive patients demonstrated that Olmesartan effectively controlled blood pressure over a six-month period. Patients receiving Olmesartan showed a marked improvement in quality of life and reduced incidence of hypertension-related complications.

Case Study 2: Diabetic Nephropathy

In a cohort study with diabetic patients, those treated with Olmesartan exhibited significant improvements in renal parameters, including a reduction in serum creatinine levels and stabilization of glomerular filtration rates over one year.

科学研究应用

Therapeutic Applications

Cardiovascular Health
Olmesartan and its derivatives are primarily used in the treatment of hypertension. The compound acts by blocking the angiotensin II receptor, which leads to vasodilation and reduced blood pressure. Clinical studies have shown that olmesartan effectively lowers blood pressure in patients with essential hypertension, making it a valuable option in antihypertensive therapy .

Potential Anti-inflammatory Effects
Recent research indicates that olmesartan may possess anti-inflammatory properties. Studies have suggested that it can reduce markers of inflammation in patients with metabolic syndrome, thus potentially providing additional benefits beyond blood pressure control . This aspect is particularly relevant for patients at risk of cardiovascular diseases.

Neuroprotective Properties
Emerging evidence points towards the neuroprotective effects of olmesartan. Research has shown that angiotensin receptor blockers (ARBs), including olmesartan, may reduce the risk of cognitive decline and dementia by improving cerebral blood flow and reducing neuroinflammation . This opens avenues for further exploration in neurodegenerative disease management.

Case Studies

Several case studies highlight the efficacy and safety profile of olmesartan:

  • Hypertension Management
    • A randomized controlled trial involving 500 patients demonstrated that olmesartan significantly reduced systolic and diastolic blood pressure compared to placebo over a 12-week period .
  • Metabolic Syndrome
    • A cohort study revealed that patients with metabolic syndrome who were treated with olmesartan showed a significant decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .
  • Cognitive Function
    • A longitudinal study assessed cognitive function in elderly patients taking ARBs, including olmesartan, finding a correlation between ARB use and reduced incidence of dementia over five years .

相似化合物的比较

Comparative Analysis with Structural Analogues

Ethyl 1-[[2'-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-acrylate (Compound 15)
  • Structure : Similar biphenylmethyl-tetrazole backbone but lacks the hydroxy-methylethyl group. Contains a methyl ester and an acrylate substituent.
  • Molecular Weight : 664.19 g/mol .
Methyl 5-chloro-1-[[2'-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-propanoate (Compound 17a)
  • Structure: Chlorinated imidazole ring with a propanoate ester.
  • Molecular Weight : 700.59 g/mol .
Olmesartan Medoxomil (Active Metabolite)
  • Structure : Hydrolyzed ethyl ester to carboxylic acid, with a 5-methyl-2-oxo-1,3-dioxol-4-yl prodrug moiety.
  • Molecular Weight : 558.59 g/mol .
  • Key Differences : The active form lacks the trityl protection and ethyl ester, enhancing water solubility (LogP ~5.2) and bioavailability .

Functional Group Modifications and Bioactivity

Tetrazole Protection Strategies
  • Target Compound : Uses a trityl group to protect the tetrazole ring during synthesis, preventing undesired reactivity .
  • Compound 4 () : Employs a 2-chlorotrityl group, offering similar protection but with higher polarity due to the chlorine atom (melting point: 155–157°C vs. 161°C for the target) .
  • 5-alkyl-1-aryltetrazoles () : Unprotected tetrazoles exhibit higher metabolic stability but require post-synthetic protection steps .
Ester vs. Carboxylic Acid Derivatives
  • Target Compound : Ethyl ester acts as a prodrug, requiring hydrolysis for activation.
Grignard Reaction Optimization
  • Target Compound : Synthesized via Grignard reaction using methylmagnesium bromide in methyl tert-butyl ether (MTBE), improving safety and yield (85–95%) compared to traditional ether solvents .
  • Analogues () : Use N-chlorosuccinimide (NCS) for imidazole chlorination, achieving 85% yield but requiring stringent temperature control .
Tetrazole Coupling
  • Target Compound : Couples biphenylmethyl bromide with trityl-protected tetrazole using phase-transfer catalysis .
  • Compound 15 () : Employs N-(2-chlorotrityl) protection, requiring acidic conditions for deprotection, which may degrade sensitive substituents .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Melting Point (°C) Water Solubility (µg/L)
Target Compound 716.87 9.64 161 4.6
Compound 15 664.19 ~7.5 Not reported Not reported
Olmesartan Medoxomil 558.59 ~5.2 180–185 1.1 (pH 7.4)

Research Findings and Implications

  • Stability : The trityl group in the target compound enhances synthetic stability but necessitates a deprotection step, which complicates manufacturing compared to analogues with chlorotrityl groups .
  • Safety : Use of MTBE in Grignard reactions reduces flammability risks compared to diethyl ether, aligning with green chemistry principles .

准备方法

Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

This intermediate is synthesized via a Grignard reaction using diethyl 2-propyl-imidazole-4,5-dicarboxylate and methylmagnesium bromide. The reaction proceeds at −20°C to 0°C under anhydrous conditions, followed by acidification with saturated ammonium chloride to yield the hydroxylated product. Post-reaction purification involves extraction with ethyl acetate and recrystallization from hexane/ethyl acetate (3:1), achieving >98% purity.

Reaction Conditions

ParameterValue
Temperature−20°C to 0°C
SolventTetrahydrofuran (THF)
Reaction Time4–6 hours
Yield85–90%

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole

This tetrazole derivative is prepared via nucleophilic substitution using 5-(4'-hydroxymethylbiphenyl-2-yl)-1H-tetrazole and triphenylmethyl chloride in dichloromethane. The reaction is catalyzed by triethylamine at room temperature for 12 hours, followed by silica gel chromatography (eluent: hexane/ethyl acetate 4:1) to isolate the product with 92% purity.

Coupling Reaction and Final Product Synthesis

The target compound is synthesized by coupling the two intermediates under Mitsunobu conditions. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (1.2 equiv) reacts with 5-(4'-bromomethylbiphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole (1.0 equiv) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 50°C for 24 hours. The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 2:1) to yield the final compound with 78% purity, which is further recrystallized from methanol to achieve >99% purity.

Optimized Coupling Parameters

ParameterValue
CatalystDEAD/Triphenylphosphine
SolventTHF
Temperature50°C
Reaction Time24 hours
Final Purity>99% (HPLC)

Purification and Impurity Control

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) resolves common impurities such as dehydro-olmesartan (0.3%) and trityl-olmesartan acid (0.5%). The target compound elutes at 12.5 minutes under UV detection at 254 nm.

Alkaline Wash for Impurity Removal

Washing the crude product with saturated sodium bicarbonate solution removes acidic impurities (e.g., unreacted tetrazole derivatives). This step reduces impurity levels from 5.2% to <0.1%.

Impurity Profile Before and After Purification

ImpurityBefore PurificationAfter Purification
Dehydro-olmesartan0.8%0.05%
Trityl-olmesartan acid1.2%0.1%
Residual Solvents2.5%<0.1%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.25 (t, 3H, J=7.1 Hz, CH2CH3), 1.48 (s, 6H, C(CH3)2OH), 2.72 (t, 2H, J=7.6 Hz, CH2CH2CH3), 4.18 (q, 2H, J=7.1 Hz, OCH2), 5.32 (s, 2H, NCH2Ar), 7.24–7.89 (m, 23H, aromatic).

  • HRMS (ESI+) : m/z 717.34 [M+H]+, calculated 716.87.

Physicochemical Properties

PropertyValue
Melting Point161°C
LogP9.64
Water Solubility4.6 μg/L at 25°C
pKa13.18

Comparative Analysis of Synthetic Methods

Patent vs. Literature Methods

The patented route emphasizes transesterification and alkaline washing, achieving higher purity (99.5%) compared to conventional methods (95–97%). Key advantages include reduced residual solvents (<0.1% vs. 0.5–1.0%) and shorter reaction times (24 hours vs. 48 hours).

Role of Raw Materials

Using high-purity triphenylmethyl chloride (>99%) minimizes the formation of trityl-related impurities. Substituting methylmagnesium bromide with other Grignard reagents (e.g., ethylmagnesium bromide) reduces yield by 15–20% .

常见问题

Basic: What synthetic strategies are commonly employed for the preparation of this compound, and how are intermediates purified?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Tetrazole ring formation : Using NaN₃ as an azide source in DMF at 50°C for 3 hours to introduce the tetrazole moiety .
  • Imidazole functionalization : Alkylation of the imidazole core with a biphenyl-methyl halide derivative under basic conditions (e.g., K₂CO₃ in dry DMF) .
  • Esterification : Reaction with ethyl chloroformate in the presence of triethylamine to form the ethyl ester group .
    Purification : Intermediates are isolated via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Final product purity (>98%) is confirmed by HPLC with a C18 column (methanol:water = 9:1 mobile phase) .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., biphenyl-methyl protons at δ 4.8–5.2 ppm; tetrazole protons absent due to trityl protection) .
  • FTIR : Identification of ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at 3200–3500 cm⁻¹) .
  • HPLC-UV/HRMS : Purity assessment using a C18 column (gradient elution) and high-resolution mass spectrometry for exact mass confirmation (e.g., [M+H]⁺ calculated for C₃₉H₄₂N₆O₃: 678.3278) .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Answer:

  • pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS.
    • Acidic conditions : Hydrolysis of the ethyl ester to the carboxylic acid derivative .
    • Alkaline conditions : Cleavage of the tetrazole-triphenylmethyl (Tr) protecting group, forming a free tetrazole intermediate .
  • Mitigation : Use lyophilization for long-term storage and avoid aqueous solutions at pH > 8 .

Advanced: What methodologies are recommended for impurity profiling during scale-up synthesis?

Answer:
Key impurities include:

  • Des-Trityl impurity : Formed via premature deprotection of the tetrazole group. Detectable by HPLC (retention time shift) and quantified using a calibration curve .
  • Dimerization byproducts : Generated during imidazole alkylation. Isolate via preparative TLC (silica gel, CH₂Cl₂:MeOH = 95:5) and characterize by 2D NMR .
  • Validation : Follow ICH Q3A guidelines, ensuring impurities are <0.15% via LC-MS with a limit of detection (LOD) of 0.01% .

Advanced: How can in vitro biological activity be evaluated, and what controls are essential?

Answer:

  • Enzyme inhibition assays : Test against angiotensin II receptor (AT1R) using HEK293 cells transfected with AT1R. Measure IC₅₀ via competitive binding with ³H-labeled candesartan .
  • Cellular uptake studies : Use Caco-2 monolayers to assess permeability (apparent permeability coefficient, Papp) with LC-MS quantification .
  • Controls : Include a reference standard (e.g., losartan) and a vehicle control (DMSO <0.1%). Validate assay reproducibility with triplicate runs and Z’-factor >0.5 .

Advanced: What computational approaches predict metabolic pathways of this compound?

Answer:

  • In silico metabolism : Use Schrödinger’s ADMET Predictor or GLORYx to identify cytochrome P450 (CYP3A4/2C9) oxidation sites (e.g., hydroxylation at the propyl chain) .
  • Docking studies : Simulate binding to human serum albumin (PDB ID: 1AO6) using AutoDock Vina. Prioritize sites with ΔG < −7 kcal/mol .
  • Validation : Compare predictions with in vitro microsomal stability data (human liver microsomes, NADPH cofactor) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。